Cas no 89007-69-2 (1H-Indazol-3-amine, 1-[4-methyl-2-(1-piperidinylmethyl)pentyl]-)
89007-69-2 structure
Product Name:1H-Indazol-3-amine, 1-[4-methyl-2-(1-piperidinylmethyl)pentyl]-
CAS-nummer:89007-69-2
MF:C19H30N4
MW:314.468304157257
CID:616246
PubChem ID:13210573
Update Time:2025-04-19
1H-Indazol-3-amine, 1-[4-methyl-2-(1-piperidinylmethyl)pentyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- 1H-Indazol-3-amine, 1-[4-methyl-2-(1-piperidinylmethyl)pentyl]-
- 1-[4-methyl-2-(piperidin-1-ylmethyl)pentyl]indazol-3-amine
- 89007-69-2
- 1-{4-Methyl-2-[(piperidin-1-yl)methyl]pentyl}-1H-indazol-3-amine
- DTXSID50528082
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- Inchi: 1S/C19H30N4/c1-15(2)12-16(13-22-10-6-3-7-11-22)14-23-18-9-5-4-8-17(18)19(20)21-23/h4-5,8-9,15-16H,3,6-7,10-14H2,1-2H3,(H2,20,21)
- InChI-sleutel: DMHSSMMFDAQRHV-UHFFFAOYSA-N
- LACHT: N1(CCCCC1)CC(CN1C2C=CC=CC=2C(N)=N1)CC(C)C
Berekende eigenschappen
- Exacte massa: 314.24704697g/mol
- Monoisotopische massa: 314.24704697g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 6
- Complexiteit: 353
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4
- Topologisch pooloppervlak: 47.1Ų
1H-Indazol-3-amine, 1-[4-methyl-2-(1-piperidinylmethyl)pentyl]- Gerelateerde literatuur
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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